molecular formula C14H12ClN3O2S B3954767 N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-phenoxyacetamide

N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-phenoxyacetamide

Cat. No. B3954767
M. Wt: 321.8 g/mol
InChI Key: MHHWWGIIVXSKLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-phenoxyacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'CPT-11' or 'Irinotecan.' Irinotecan is a prodrug that is metabolized in the liver to its active form, SN-38. SN-38 is a topoisomerase I inhibitor that prevents DNA replication and cell division. In

Mechanism of Action

The mechanism of action of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-phenoxyacetamide involves the inhibition of topoisomerase I, an enzyme that is essential for DNA replication and cell division. The active metabolite of irinotecan, SN-38, binds to topoisomerase I and prevents its function, leading to DNA damage and cell death. This mechanism of action has proven to be effective in the treatment of various cancers.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, it inhibits topoisomerase I, leading to DNA damage and cell death. Physiologically, it has been shown to cause gastrointestinal toxicity, myelosuppression, and neutropenia. These side effects have been well documented and are an important consideration in the use of irinotecan in cancer treatment.

Advantages and Limitations for Lab Experiments

The advantages of using N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-phenoxyacetamide in lab experiments include its well-defined mechanism of action, its potency in inhibiting topoisomerase I, and its ability to induce DNA damage and cell death. However, its limitations include its potential toxicity and the need for careful dosing and monitoring.

Future Directions

There are several future directions for the use of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-phenoxyacetamide in scientific research. One direction is the development of new analogs with improved potency and reduced toxicity. Another direction is the use of irinotecan in combination with other drugs to improve treatment efficacy. Additionally, there is a need for further research into the use of irinotecan in the treatment of inflammatory bowel disease and as a radiosensitizer in cancer treatment. Overall, this compound has shown promising results in scientific research and has the potential to be an important therapeutic agent in the treatment of various diseases.

Scientific Research Applications

N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-phenoxyacetamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various cancers, including colorectal, lung, breast, and ovarian cancers. Irinotecan has also been used in combination with other chemotherapy drugs to improve treatment efficacy. Additionally, it has been studied for its potential use in the treatment of inflammatory bowel disease and as a radiosensitizer in cancer treatment.

properties

IUPAC Name

N-[(5-chloropyridin-2-yl)carbamothioyl]-2-phenoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2S/c15-10-6-7-12(16-8-10)17-14(21)18-13(19)9-20-11-4-2-1-3-5-11/h1-8H,9H2,(H2,16,17,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHWWGIIVXSKLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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